4-Methyltestosterone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
795-83-5 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h13,15-16,18,22H,4-11H2,1-3H3/t13-,15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
RSOKUNXLBOCFIH-INAMJSSCSA-N |
SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |
Isomeric SMILES |
CC1=C2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)O |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of 4 Methyltestosterone
Established Synthetic Pathways for 4-Methyltestosterone Analogues
The synthesis of this compound and related compounds typically begins with readily available steroid skeletons, such as those derived from diosgenin (B1670711) or androstenedione (B190577), employing a combination of established organic chemistry reactions.
Total synthesis routes for this compound often commence with natural product degradation, such as the Marker degradation of diosgenin. This process yields key intermediates like 3β-hydroxyandrost-5-en-17-one. Subsequent treatment with methylmagnesium iodide introduces the critical 17α-methyl group, followed by Oppenauer oxidation to establish the characteristic androst-4-en-3-one (B577213) structure of this compound chemicalbook.com.
Alternatively, androstenedione (4-AD) can serve as a starting material. A common strategy involves protecting the 3-keto group, followed by a Grignard addition at the 17-position with a methyl Grignard reagent. Subsequent deprotection and hydrolysis steps yield this compound google.com.
Table 2.1.1: Key Total Synthesis Approaches for this compound
| Starting Material | Key Intermediate/Step | Reagents/Conditions | Product | Citation |
| Diosgenin | 3β-hydroxyandrost-5-en-17-one | Methylmagnesium iodide, Oppenauer oxidation | This compound | chemicalbook.com |
| Androstenedione (4-AD) | 3-keto protection, 17-position Grignard addition | Grignard reagent (methyl), deprotection, hydrolysis | This compound | google.com |
Semi-synthetic approaches involve modifying existing steroid structures, including this compound itself, to create analogues or prepare reference standards for metabolic studies. These methods often leverage the reactive sites within the steroid nucleus.
Hydroxylation : Light-induced autooxidation of trimethysilyl 3,5-dienol ethers derived from this compound can lead to the formation of 6β-hydroxy derivatives nih.govacs.org. Biotransformation using fungi, such as Acremonium strictum, has also been employed to introduce hydroxyl groups at various positions, yielding compounds like 6β-hydroxy-17α-methyltestosterone researchgate.net.
Halogenation : The introduction of halogen atoms, particularly chlorine, is a significant modification. For instance, chlorination of 4-hydroxy-17α-methyl-testosterone in chloroform (B151607) or acetic acid can yield 6β-chloro or 6α-chloro derivatives, respectively google.com. 4-Chloro-17α-methyltestosterone can also be synthesized via epoxidation of the 4,5-double bond followed by treatment with hydrogen halides acs.org.
Oxidation and Reduction : Modifications such as dehydrogenation of methyltestosterone (B1676486) can yield dienone derivatives (e.g., 17β-hydroxy-17α-methylandrosta-4,6-dien-3-one) using reagents like chloranil (B122849) dshs-koeln.de. Reduction of the A-ring, as observed in metabolic studies, can lead to tetrahydro derivatives mdpi.comresearchgate.net.
Derivatization for Analysis : For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), this compound is often derivatized. Common methods include silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.netmdpi.com, or the formation of oxime derivatives using hydroxylamine (B1172632) jfda-online.commdpi.com.
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve complex molecular transformations, offering advantages in selectivity and sustainability. While specific chemoenzymatic total syntheses of this compound are not extensively detailed in the provided literature, the methodology is recognized in steroid chemistry. For example, biocatalytic dearomatization and hydroxylation reactions are employed in the total synthesis of various natural products and steroid analogues csic.esnih.govrug.nl. Microbiological methods have also been utilized for the biotransformation of this compound into hydroxylated derivatives researchgate.net. The principles of chemoenzymatic synthesis, involving enzymes for specific bond formations or functional group introductions, are applicable to the modification of the this compound scaffold.
Targeted Structural Modifications and Their Research Implications
Structural modifications of this compound are undertaken to investigate structure-activity relationships, understand metabolic pathways, and develop novel compounds with altered pharmacological profiles.
The stereochemistry at the C17 position is crucial for androgenic activity. While this compound possesses the 17α-methyl configuration, research has also explored its 17-epimer, 17-epi-Methyltestosterone, which has a 17β-methyl group nist.gov. Studies on the metabolism of this compound have identified various stereoisomers, including those with altered configurations in the A-ring (e.g., 5α- vs. 5β-reduction) and D-ring mdpi.comresearchgate.net. The synthesis of these stereoisomers is vital for identifying and quantifying metabolites in biological samples, aiding in the understanding of drug metabolism and the development of analytical methods for anti-doping purposes mdpi.comresearchgate.net. For instance, the stereoselective reduction of the 4,5-double bond and the 3-oxo group leads to different diastereomeric products, which are synthesized as reference standards mdpi.com.
Table 2.2.1: Stereoselective Modifications and Research Implications
| Modification Type | Specific Example/Isomer | Research Implication | Citation |
| 17-Epimerization | 17-epi-Methyltestosterone (17β-methyl isomer) | Understanding structure-activity relationships; exploring differences in androgen receptor binding and efficacy compared to 17α-methyltestosterone. | nist.gov |
| A-Ring Reduction | 5α- and 5β-tetrahydro metabolites | Elucidating metabolic pathways; identifying specific enzymes involved in steroid reduction; developing analytical methods for metabolite detection in biological fluids. | mdpi.comresearchgate.net |
| D-Ring Rearrangement | 17α-hydroxymethyl-17β-methyl-18-nor-androst-13-en-3-ols | Investigating complex metabolic transformations; understanding how the D-ring can be altered during metabolism, leading to novel metabolites with potentially different properties. | mdpi.com |
| Synthesis of Diastereomers | e.g., 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | Providing reference standards for accurate identification and quantification of metabolites in biological samples, crucial for pharmacokinetic and anti-doping analyses. | mdpi.comresearchgate.net |
The introduction of halogen atoms, particularly chlorine, into the steroid structure can significantly alter its pharmacological properties, including receptor binding affinity and metabolic stability. Research has focused on synthesizing and characterizing halogenated derivatives of this compound.
4-Chloro Derivatives : The synthesis of 4-chloro-17α-methyltestosterone has been achieved through various routes, including the epoxidation of the 4,5-double bond of 17α-methyltestosterone followed by treatment with hydrogen chloride acs.org. Other studies have explored the synthesis of 4-chloro-17β-hydroxy-17α-methylandrost-4-ene-3,11-dione, indicating the introduction of chlorine at the C4 position alongside other modifications dshs-koeln.degoogle.com. These halogenated compounds are of interest for their potential biological activities and as intermediates in further synthetic modifications. For example, "4-chlorine Metrostenolone" (likely referring to a 4-chloro derivative of a methyltestosterone analogue) is noted as an important intermediate google.com.
D-Ring Rearrangement Studies
Steroid chemistry frequently involves intricate rearrangements of the carbon skeleton, particularly within the D-ring, to generate novel structures with altered biological activities. While direct synthetic "D-ring rearrangement" studies specifically to produce this compound are not prominently featured in the reviewed literature, the D-ring's susceptibility to modification and rearrangement is evident in metabolic studies and the synthesis of related steroid derivatives.
Metabolic studies on methyltestosterone (often referred to as 17α-methyltestosterone, a closely related compound with a 17α-methyl group) have revealed that the D-ring can undergo significant alterations in vivo. These metabolic pathways include D-ring rearrangement, leading to the formation of 18-norandrost-13-ene derivatives. For instance, studies have identified 17,17-dimethyl-18-norandrost-13-ene derivatives as metabolites following the administration of methyltestosterone nih.govmdpi.comdshs-koeln.de. This indicates a complex biochemical process that modifies the D-ring structure, potentially involving ring contraction or skeletal rearrangement.
Furthermore, research into synthetic steroid chemistry has explored modifications of the D-ring to create novel derivatives. For example, D-ring modified steroid derivatives, such as 16,17-seco-estra-1,3,5(10)-triene-16,17-imide structures, have been synthesized from estrone (B1671321), demonstrating an interest in altering the D-ring's integrity for specific biological targets nih.gov. While these are not direct rearrangements of this compound itself, they highlight the chemical strategies employed to modify the steroid D-ring. Photochemical studies have also indicated that while some steroid acetates might be photostable, the broader field of steroid photochemistry encompasses rearrangements, though specific applications to this compound's D-ring synthesis are less documented iupac.org.
Microbial Transformation and Biocatalysis in this compound Synthesis
Microbial transformation and biocatalysis offer powerful, often stereoselective, methods for modifying steroid structures, leading to the synthesis of valuable derivatives. This compound and its close analogue, 17α-methyltestosterone, have been subjects of such investigations, primarily focusing on hydroxylation and other enzymatic modifications.
Microbial Hydroxylation and Transformation: Several studies have utilized various microorganisms to perform specific transformations on this compound and related compounds:
Rhizopus nigricans: This fungus has been employed for the microbiological hydroxylation of this compound, yielding hydroxylated products rsc.orgdntb.gov.ua.
Didymosphaeria igniaria KCH 6670: This fungus transformed 17α-methyltestosterone, with the primary product identified as 12β-hydroxy-17α-methyltestosterone researchgate.net.
Isaria fumosorosea KCh J2: This entomopathogenic fungus demonstrated catalytic activity towards 17α-methyltestosterone, resulting in hydroxylation at the 6β-position. Additionally, 15β-hydroxy-17α-methyltestosterone and 6β,12β-dihydroxy-17α-methyltestosterone were observed as products nih.gov.
Nocardia restrictus ATCC 14887: This bacterium was used for the epoxidation of 9(11)-dehydro-17α-methyl-testosterone, producing 9α,11α-oxido derivatives nih.gov.
Mucor racemosus: This filamentous fungus has also been reported for the biotransformation of methyltestosterone ju.edu.jo.
Enzymatic and Biocatalytic Approaches: Beyond whole-cell transformations, isolated enzyme systems and specific biocatalysts have been investigated for steroid modifications:
Human P450 3A4: This enzyme system has been utilized for the diversification of 17α-methyltestosterone, generating various metabolites through biocatalysis researchgate.net.
UDP-glucuronosyltransferases (UGTs): Liver microsomes containing UGTs from rats were used for the enzyme-assisted synthesis of glucuronide conjugates of methyltestosterone metabolites, demonstrating a specific enzymatic conjugation pathway nih.gov.
These microbial and enzymatic transformations highlight the ability of biological systems to introduce specific functional groups, such as hydroxyl groups, at defined positions on the steroid skeleton of this compound and its analogues, offering precise control over structural modifications.
Metabolic Pathways and Biotransformation of 4 Methyltestosterone
Phase I Metabolic Reactions
Phase I metabolism of 4-Methyltestosterone (4-MT) involves a series of biochemical reactions that introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. These modifications often prepare the molecule for subsequent Phase II conjugation reactions, although they can also lead to the formation of active or inactive metabolites. The primary Phase I metabolic transformations of 4-MT include hydroxylation and reductive processes.
Hydroxylation Processes
Hydroxylation is a significant Phase I metabolic pathway for this compound, involving the addition of a hydroxyl (-OH) group to various positions on the steroid nucleus. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.
Regioselective Hydroxylations (e.g., C2, C4, C6, C11, C15, C16, C19, C20 positions)
Research has identified hydroxylation occurring at multiple positions on the this compound molecule. These include:
C2 Position: Hydroxylation at the C2 position of the A-ring has been predicted and observed, often catalyzed by specific cytochrome P450 variants such as CYP105D18 asm.orgfu-berlin.denih.govnih.gov. This process yields 2-hydroxy-4-methyltestosterone.
C4 Position: Hydroxylation at the C4 position results in the formation of 4-hydroxy-4-methyltestosterone, also known as Oxymesterone researchgate.netnih.govwada-ama.org. This metabolite has been observed in both in vitro and in vivo studies.
C6 Position: Hydroxylation at the C6 position of the A-ring leads to 6-hydroxy-4-methyltestosterone (6-OH-MT) nih.govresearchgate.netnih.govmdpi.comresearchgate.net. While observed, the detection of 6-OH-MT can sometimes be complicated by artifact formation during sample preparation and derivatization nih.govresearchgate.net.
C11 Position: Hydroxylation at the C11 position of the C-ring has also been reported, with some studies indicating its occurrence via microbial enzymes like Beauveria bassiana nih.govnih.govresearchgate.net.
C15 and C16 Positions: Studies in horses have indicated hydroxylation at the C15 and C16 positions of the D-ring as part of this compound's metabolic profile nih.govrsc.org.
C19 Position: Hydroxylation at the C19 methyl group is implicated in the aromatization pathway, although this is more characteristic of estrogen biosynthesis fu-berlin.de.
C20 Position: While less frequently detailed, hydroxylation at the C20 position has also been noted in broader discussions of steroid metabolism mdpi.comnih.gov.
Table 1: Identified Hydroxylation Pathways of this compound
| Hydroxylation Position | Identified Metabolite/Product | Associated Enzymes/Pathways | References |
| C2 | 2-hydroxy-4-methyltestosterone | CYP105D18, CYP enzymes | asm.orgfu-berlin.denih.govnih.gov |
| C4 | 4-hydroxy-4-methyltestosterone (Oxymesterone) | CYP enzymes | researchgate.netnih.govwada-ama.org |
| C6 | 6-hydroxy-4-methyltestosterone (6α/β-OH-MT) | CYP enzymes | nih.govresearchgate.netnih.govmdpi.comresearchgate.net |
| C11 | 11-hydroxy-4-methyltestosterone | Beauveria bassiana, CYP enzymes | nih.govnih.govresearchgate.net |
| C15 | 15-hydroxy-4-methyltestosterone | Unspecified | nih.govrsc.org |
| C16 | 16-hydroxy-4-methyltestosterone | Unspecified | nih.govrsc.org |
| C19 | 19-hydroxy-4-methyltestosterone | Aromatization pathway | fu-berlin.de |
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the Phase I metabolism of xenobiotics, including steroids like this compound fu-berlin.dedrugbank.com. These enzymes are primarily located in the liver, but also in other tissues, and are responsible for catalyzing a wide range of oxidative reactions, including hydroxylation fu-berlin.dedrugbank.com. Specific CYP isoforms, such as CYP105D18, have been identified as capable of hydroxylating this compound, particularly at the C2 position asm.orgfu-berlin.denih.govmdpi.comasm.org. Incubations with human liver microsomes and various CYP enzymes have confirmed the involvement of these enzyme systems in the hydroxylation of this compound at positions C2, C4, and C6 researchgate.netnih.gov. The broad substrate specificity of some CYP enzymes allows them to metabolize a variety of steroid structures, contributing to the diverse array of hydroxylated metabolites observed fu-berlin.demdpi.com.
Reductive Transformations
Reductive transformations represent another important category of Phase I metabolic reactions for this compound. These processes typically involve the reduction of double bonds and carbonyl groups within the steroid structure.
Reduction of Δ4-5 Double Bond
The Δ4-5 double bond present in the A-ring of this compound is susceptible to reduction. This reaction is commonly catalyzed by steroid 5α-reductases and 5β-reductases, leading to the formation of saturated A-ring metabolites mdpi.comnih.govfu-berlin.de. The reduction of this double bond is often a precursor step to the reduction of the 3-oxo group fu-berlin.de. The resulting dihydro metabolites can exist as either 5α- or 5β-stereoisomers, depending on the specific reductase enzyme and the stereochemical outcome of the reduction mdpi.comfu-berlin.de.
Reduction of 3-Oxo Group
The 3-oxo group, located on the A-ring, is also a common site for reductive metabolism. This transformation is typically mediated by hydroxysteroid dehydrogenases (HSDs), specifically 3α-HSD and 3β-HSD fu-berlin.de. These enzymes catalyze the reduction of the ketone to a hydroxyl group, forming either 3α-hydroxy or 3β-hydroxy derivatives. The stereoselectivity of this reduction can vary depending on the specific enzyme involved, with enzymes like AKR1C2, AKR1C3, and AKR1C4 exhibiting different activities and stereoselectivities towards the 3-oxo group fu-berlin.de.
The combined reduction of both the Δ4-5 double bond and the 3-oxo group leads to the formation of fully reduced A-ring metabolites, such as the various diastereomers of 17-methylandrostane-3,17-diol (THMT) researchgate.netresearchgate.netresearchgate.netresearchgate.net. These THMT metabolites are considered significant Phase I products of this compound biotransformation.
Table 2: Reductive Transformations of this compound
| Transformation Type | Primary Product(s) | Key Enzymes Involved | References |
| Reduction of Δ4-5 Double Bond | Dihydro-4-methyltestosterone (5α/5β isomers) | 5α-reductase, 5β-reductase | mdpi.comnih.govfu-berlin.de |
| Reduction of 3-Oxo Group | 3α-hydroxy or 3β-hydroxy derivatives | 3α-HSD, 3β-HSD (e.g., AKR1C2, AKR1C3, AKR1C4) | fu-berlin.de |
| Combined Reduction (Δ4-5 Double Bond & 3-Oxo Group) | 17-methylandrostane-3,17-diol (THMT) diastereomers | Sequential action of reductases and HSDs | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
List of Compound Names Mentioned:
this compound (4-MT)
Metandienone (MD)
Oxymesterone
6-hydroxy-4-methyltestosterone (6-OH-MT)
2-hydroxy-4-methyltestosterone
11-hydroxy-4-methyltestosterone
15-hydroxy-4-methyltestosterone
16-hydroxy-4-methyltestosterone
19-hydroxy-4-methyltestosterone
17-methylandrostane-3,17-diol (THMT)
Epi-methyltestosterone
Epi-mestanolone
17α-methyl-5α-androstan-3α-ol-17β-ol
17α-methyl-5β-androstan-3α-ol-17β-ol
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol
17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol
Dehydroepiandrosterone (DHEA)
Bolasterone
Fluoxymesterone
Mesterolone
Boldenone
Clostebol (CLT)
Methylclostebol (CLMT)
4-chloro-1,2-dehydro-17α-methyltestosterone
Dihydrotestosterone (B1667394) (DHT)
Progesterone
17-hydroxyprogesterone
Pregnenolone
Estradiol
Estrone sulfate (B86663)
Estrone glucuronide
Estriol
Cyproterone acetate (B1210297)
Flutamide
15α-hydroxycyproterone acetate
19-nortestosterone
1-dehydrotestosterone
1-dehydro-17α-methyltestosterone
Medroxyprogesterone acetate
Methenolone acetate
Hydroxyprogesterone caproate
Beauveria bassiana (microorganism)
Cytochrome P450 (CYP) enzymes (general class)
CYP105D18
CYP1A2
CYP1B1
AKR1C2
AKR1C3
AKR1C4
5α-reductase
5β-reductase
3α-HSD
3β-HSD
UDP-glucuronosyltransferases (UGT)## 3.1. Phase I Metabolic Reactions
Phase I metabolism of this compound (4-MT) involves a series of biochemical reactions that introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. These modifications often prepare the molecule for subsequent Phase II conjugation reactions, although they can also lead to the formation of active or inactive metabolites. The primary Phase I metabolic transformations of 4-MT include hydroxylation and reductive processes.
Hydroxylation Processes
Hydroxylation is a significant Phase I metabolic pathway for this compound, involving the addition of a hydroxyl (-OH) group to various positions on the steroid nucleus. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes fu-berlin.dedrugbank.com.
Regioselective Hydroxylations (e.g., C2, C4, C6, C11, C15, C16, C19, C20 positions)
Research has identified hydroxylation occurring at multiple positions on the this compound molecule. These include:
C2 Position: Hydroxylation at the C2 position of the A-ring has been predicted and observed, often catalyzed by specific cytochrome P450 variants such as CYP105D18 asm.orgfu-berlin.denih.govnih.gov. This process yields 2-hydroxy-4-methyltestosterone.
C4 Position: Hydroxylation at the C4 position results in the formation of 4-hydroxy-4-methyltestosterone, also known as Oxymesterone researchgate.netnih.govwada-ama.org. This metabolite has been observed in both in vitro and in vivo studies.
C6 Position: Hydroxylation at the C6 position of the A-ring leads to 6-hydroxy-4-methyltestosterone (6-OH-MT) nih.govresearchgate.netnih.govmdpi.comresearchgate.net. While observed, the detection of 6-OH-MT can sometimes be complicated by artifact formation during sample preparation and derivatization nih.govresearchgate.net.
C11 Position: Hydroxylation at the C11 position of the C-ring has also been reported, with some studies indicating its occurrence via microbial enzymes like Beauveria bassiana nih.govnih.govresearchgate.net.
C15 and C16 Positions: Studies in horses have indicated hydroxylation at the C15 and C16 positions of the D-ring as part of this compound's metabolic profile nih.govrsc.org.
C19 Position: Hydroxylation at the C19 methyl group is implicated in the aromatization pathway, although this is more characteristic of estrogen biosynthesis fu-berlin.de.
C20 Position: While less frequently detailed, hydroxylation at the C20 position has also been noted in broader discussions of steroid metabolism mdpi.comnih.gov.
Table 1: Identified Hydroxylation Pathways of this compound
| Hydroxylation Position | Identified Metabolite/Product | Associated Enzymes/Pathways | References |
| C2 | 2-hydroxy-4-methyltestosterone | CYP105D18, CYP enzymes | asm.orgfu-berlin.denih.govnih.gov |
| C4 | 4-hydroxy-4-methyltestosterone (Oxymesterone) | CYP enzymes | researchgate.netnih.govwada-ama.org |
| C6 | 6-hydroxy-4-methyltestosterone (6α/β-OH-MT) | CYP enzymes | nih.govresearchgate.netnih.govmdpi.comresearchgate.net |
| C11 | 11-hydroxy-4-methyltestosterone | Beauveria bassiana, CYP enzymes | nih.govnih.govresearchgate.net |
| C15 | 15-hydroxy-4-methyltestosterone | Unspecified | nih.govrsc.org |
| C16 | 16-hydroxy-4-methyltestosterone | Unspecified | nih.govrsc.org |
| C19 | 19-hydroxy-4-methyltestosterone | Aromatization pathway | fu-berlin.de |
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the Phase I metabolism of xenobiotics, including steroids like this compound fu-berlin.dedrugbank.com. These enzymes are primarily located in the liver, but also in other tissues, and are responsible for catalyzing a wide range of oxidative reactions, including hydroxylation fu-berlin.dedrugbank.com. Specific CYP isoforms, such as CYP105D18, have been identified as capable of hydroxylating this compound, particularly at the C2 position asm.orgfu-berlin.denih.govmdpi.comasm.org. Incubations with human liver microsomes and various CYP enzymes have confirmed the involvement of these enzyme systems in the hydroxylation of this compound at positions C2, C4, and C6 researchgate.netnih.gov. The broad substrate specificity of some CYP enzymes allows them to metabolize a variety of steroid structures, contributing to the diverse array of hydroxylated metabolites observed fu-berlin.demdpi.com.
Reductive Transformations
Reductive transformations represent another important category of Phase I metabolic reactions for this compound. These processes typically involve the reduction of double bonds and carbonyl groups within the steroid structure wiley-vch.de.
Reduction of Δ4-5 Double Bond
The Δ4-5 double bond present in the A-ring of this compound is susceptible to reduction. This reaction is commonly catalyzed by steroid 5α-reductases and 5β-reductases, leading to the formation of saturated A-ring metabolites mdpi.comnih.govfu-berlin.de. The reduction of this double bond is often a precursor step to the reduction of the 3-oxo group fu-berlin.de. The resulting dihydro metabolites can exist as either 5α- or 5β-stereoisomers, depending on the specific reductase enzyme and the stereochemical outcome of the reduction mdpi.comfu-berlin.de.
Reduction of 3-Oxo Group
The 3-oxo group, located on the A-ring, is also a common site for reductive metabolism. This transformation is typically mediated by hydroxysteroid dehydrogenases (HSDs), specifically 3α-HSD and 3β-HSD fu-berlin.de. These enzymes catalyze the reduction of the ketone to a hydroxyl group, forming either 3α-hydroxy or 3β-hydroxy derivatives. The stereoselectivity of this reduction can vary depending on the specific enzyme involved, with enzymes like AKR1C2, AKR1C3, and AKR1C4 exhibiting different activities and stereoselectivities towards the 3-oxo group fu-berlin.de.
The combined reduction of both the Δ4-5 double bond and the 3-oxo group leads to the formation of fully reduced A-ring metabolites, such as the various diastereomers of 17-methylandrostane-3,17-diol (THMT) researchgate.netresearchgate.netresearchgate.netresearchgate.net. These THMT metabolites are considered significant Phase I products of this compound biotransformation.
Table 2: Reductive Transformations of this compound
| Transformation Type | Primary Product(s) | Key Enzymes Involved | References |
| Reduction of Δ4-5 Double Bond | Dihydro-4-methyltestosterone (5α/5β isomers) | 5α-reductase, 5β-reductase | mdpi.comnih.govfu-berlin.de |
| Reduction of 3-Oxo Group | 3α-hydroxy or 3β-hydroxy derivatives | 3α-HSD, 3β-HSD (e.g., AKR1C2, AKR1C3, AKR1C4) | fu-berlin.de |
| Combined Reduction (Δ4-5 Double Bond & 3-Oxo Group) | 17-methylandrostane-3,17-diol (THMT) diastereomers | Sequential action of reductases and HSDs | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
List of Compound Names Mentioned:
this compound (4-MT)
Testosterone (T)
Metandienone (MD)
Oxymesterone
6-hydroxy-4-methyltestosterone (6-OH-MT)
2-hydroxy-4-methyltestosterone
11-hydroxy-4-methyltestosterone
15-hydroxy-4-methyltestosterone
16-hydroxy-4-methyltestosterone
19-hydroxy-4-methyltestosterone
17-methylandrostane-3,17-diol (THMT)
Epi-methyltestosterone
Mestanolone
Epi-mestanolone
17α-methyl-5α-androstan-3α-ol-17β-ol
17α-methyl-5β-androstan-3α-ol-17β-ol
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol
17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol
Dehydroepiandrosterone (DHEA)
Androstenedione
Nandrolone
Bolasterone
Fluoxymesterone
Mesterolone
Boldenone
Clostebol (CLT)
Methylclostebol (CLMT)
4-chloro-1,2-dehydro-17α-methyltestosterone
Dihydrotestosterone (DHT)
Progesterone
17-hydroxyprogesterone
Pregnenolone
Estradiol
Estrone
Estrone sulfate
Estrone glucuronide
2-hydroxyestrone
4-hydroxyestrone
Estriol
Cyproterone acetate
Flutamide
15α-hydroxycyproterone acetate
19-nortestosterone
1-dehydrotestosterone
1-dehydro-17α-methyltestosterone
Medroxyprogesterone acetate
Methenolone acetate
Hydroxyprogesterone caproate
Beauveria bassiana (microorganism)
Cytochrome P450 (CYP) enzymes (general class)
CYP105D18
CYP1A2
CYP1B1
AKR1C2
AKR1C3
AKR1C4
5α-reductase
5β-reductase
3α-HSD
3β-HSD
UDP-glucuronosyltransferases (UGT)
Involvement of Hydroxysteroid Dehydrogenases (e.g., 3α-HSD, 3β-HSD, 5α-reductase, 5β-reductase)
Hydroxysteroid dehydrogenases (HSDs) and reductases play significant roles in the biotransformation of this compound. Specifically, enzymes like 3α-HSD, 3β-HSD, 5α-reductase, and 5β-reductase are involved in modifying the steroid structure.
Reduction of the A-ring: this compound undergoes reduction of its A-ring, which can occur at the 4,5-double bond and the 3-oxo group. Studies indicate that 5α-reductase and 5β-reductase are involved in these reductions, leading to the formation of 5α- and 5β-isomers of reduced metabolites nih.govfu-berlin.de. The stereoselectivity of these reductions is influenced by the specific structure of the steroid nih.gov. For instance, 5α-reductase converts testosterone to dihydrotestosterone (DHT), and this compound is also a substrate for this enzyme, leading to the formation of mestanolone (17α-methyl-DHT) wikipedia.orgsigmaaldrich.com.
3-oxo Reduction: The 3-oxo group is also a target for reduction by 3α-HSD and 3β-HSD enzymes. Research has shown that enzymes like AKR1C2, AKR1C3, and AKR1C4 exhibit varying stereoselectivity in catalyzing the 3-oxo reduction in reduced A-ring metabolites of other steroids, with AKR1C2 and AKR1C4 showing both 3α- and 3β-HSD activities, while AKR1C3 acts as a 3α-HSD fu-berlin.de. Similar activities are expected for this compound metabolism.
Enzyme Inhibition: Methyltestosterone (B1676486) has been identified as an inhibitor of 5α-reductase in prostate tissue, with an IC50 value of 1.9 μM nih.gov.
Epimerization and Rearrangement Studies (e.g., 17-epimerization, D-ring rearrangement)
The metabolism of this compound also includes epimerization at the C-17 position and rearrangements of the D-ring.
17-Epimerization: The 17-epimerization of 17α-methyl anabolic steroids, including methyltestosterone, has been observed in vivo in humans nih.govcapes.gov.br. This process involves the conversion of the 17β-hydroxy group to its 17α-epimer. Studies suggest that this epimerization, along with dehydration reactions, can occur through the rearrangement of 17β-sulfate derivatives, rather than being artifacts of degradation nih.gov.
D-ring Rearrangement: Novel metabolites with a rearranged D-ring and a fully reduced A-ring have been identified following the administration of methyltestosterone nih.govresearchgate.netnih.gov. These structural alterations, including the formation of 18-nor- androst-13-ene derivatives, can lead to longer detection windows for the parent compound nih.govresearchgate.netnih.gov.
Phase II Metabolic Reactions
Phase II metabolism involves the conjugation of Phase I metabolites or the parent compound with polar endogenous molecules, increasing their water solubility and facilitating excretion. For this compound, glucuronidation and sulfation are the primary Phase II pathways.
Phase II Metabolic Reactions
Glucuronidation Pathways
Glucuronidation is a major conjugation pathway for steroids, catalyzed by UDP-glucuronosyltransferases (UGTs).
This compound metabolites, particularly those with hydroxyl groups, can form glucuronide conjugates. Studies have successfully synthesized and characterized 3α-O-β-d-glucuronide conjugates from Phase I metabolites of methyltestosterone, such as 17α-methyl-5α-androstane-3α,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol nih.govacs.orgacs.org. These conjugates are important urinary metabolites indicating the misuse of anabolic androgenic steroids nih.govacs.orgacs.org.
UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing glucuronidation. Different UGT isoforms exhibit varying substrate specificities and stereoselectivities.
UGT Activity: Research has investigated the activity of various human UGTs towards anabolic androgenic steroids and their metabolites. While some UGTs readily glucuronidate certain diols, such as 5α-androstane-3α,17β-diol, they have shown very low or no glucuronidation activity towards methyltestosterone itself in human liver microsomes dshs-koeln.deresearchgate.net. However, induced rat liver microsomes have shown significantly higher activity dshs-koeln.deresearchgate.net.
Stereoselectivity: UGT enzymes can display stereoselectivity. For instance, UGTs 1A8, 1A9, and 2B15 have been shown to preferentially catalyze hydroxyl glucuronidation at the 17β-position. Many other enzymes glucuronidate hydroxyl groups at both the 3α- and 17β-positions researchgate.net. Clear stereoselectivity was observed in the glucuronidation of nandrolone metabolites, but not for analogous methyltestosterone metabolites researchgate.net. UGT2B7 and UGT2B17 are known to conjugate androgens at the 3α-OH and 17β-OH positions, while UGT2B15 is reported to be a 17β-OH selective enzyme frontiersin.orgfrontiersin.org.
Sulfation Pathways
Sulfation is another significant Phase II metabolic pathway where sulfate groups are attached to hydroxyl groups of steroids. Studies indicate that sulfates, alongside glucuronides, are formed as Phase II metabolites of methyltestosterone mdpi.comnih.gov. The epimerization and dehydration reactions of 17β-sulfate derivatives of 17α-methyl anabolic steroids have also been investigated, suggesting that these reactions may not be dependent on the specific chemical features of the steroids but rather on the chemistry of the tertiary 17β-hydroxy group nih.gov.
Advanced Analytical Methodologies for 4 Methyltestosterone and Its Metabolites
Chromatographic Techniques
Thin Layer Chromatography (TLC-Densitometry)
Thin Layer Chromatography (TLC) serves as a valuable technique for the separation and qualitative analysis of 4-Methyltestosterone and its related compounds. It involves the separation of components in a mixture on a thin layer of adsorbent material (typically silica (B1680970) gel) coated on a plate. Visualization of separated spots can be achieved using various methods, such as UV light if the compound absorbs UV radiation, or chemical staining reagents. For instance, TLC analysis of crystalline material in an isooctane/ethyl acetate (B1210297) mobile phase (22:3) has shown the material to be homogenous with an Rf value of 0.16, indicating UV positivity at 254 nm google.com. Other visualization methods mentioned include acidic phosphomolybdic acid/cerium sulfate (B86663) solutions and anisaldehyde solutions anu.edu.auresearchgate.net. TLC can also be used to monitor reaction progress or purity, with specific solvent systems like CHCl/MeOH/AcOH (85:10:5) being employed googleapis.com. While densitometry allows for the quantitative analysis of TLC spots, specific quantitative data for this compound using this method was not detailed in the reviewed literature.
Table 1: TLC Analysis Parameters for Related Steroids
| Mobile Phase Composition (v/v) | Stationary Phase | Visualization Method | Rf Value | UV Detection (nm) | Reference |
| Isooctane:Ethyl Acetate (22:3) | Silica gel | UV absorption (254 nm) | 0.16 | 254 | google.com |
| CHCl:MeOH:AcOH (85:10:5) | Silica gel | Acidic phosphomolybdic acid/cerium sulphate solution, heat | N/A | N/A | googleapis.com |
| Silica gel 60 F254 | Silica gel | Anisaldehyde solution | N/A | N/A | anu.edu.au |
Immunoanalytical Techniques
Immunoanalytical techniques offer high sensitivity and specificity for the detection of steroids and their metabolites, often serving as rapid screening tools.
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay that relies on the specific binding between antibodies and antigens. For anabolic steroids like this compound, ELISAs can be developed using antibodies raised against the steroid itself or its key metabolites anu.edu.au. These assays are valuable for screening large numbers of samples due to their speed and sensitivity. For example, ELISAs have been developed for the detection of 17α-alkyl anabolic steroid metabolites, with assays showing high cross-reactivity for methyltestosterone (B1676486) and its metabolites, indicating their utility in detecting such compounds anu.edu.au. While specific detection limits for this compound via ELISA were not detailed in the provided snippets, related assays for other anabolic steroids have demonstrated high sensitivity, with detection limits in the nanogram per milliliter range and IC50 values typically in the low nanogram per milliliter range researchgate.net.
Immunochromatographic Strip Assays
Immunochromatographic strip assays, commonly known as lateral flow assays, are rapid, point-of-care diagnostic tools that utilize immunological principles for detection. While these assays are broadly applied for the detection of various analytes, including steroids, specific details regarding their application, performance metrics, or development for this compound were not prominently featured in the reviewed literature. The focus in the provided snippets was more on LC-MS/MS and ELISA for steroid analysis.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon skeleton. These techniques are vital for confirming the presence of specific functional groups and stereochemical arrangements within this compound and its metabolites. For instance, the ¹H NMR of related 17-methyl epimers shows characteristic chemical shifts for the C-18 protons researchgate.net. Studies on methyltestosterone derivatives have yielded detailed ¹H and ¹³C NMR data, revealing specific chemical shifts for various protons and carbons, which are critical for structural assignments anu.edu.au. The presence of methyl groups, hydroxyl groups, carbonyl functionalities, and double bonds in the steroid structure results in distinct signals in both ¹H and ¹³C NMR spectra, aiding in the confirmation of the molecular structure and the identification of any structural modifications in metabolites pharmaffiliates.comresearchgate.net.
Table 2: Representative ¹H and ¹³C NMR Signals for Methyltestosterone and Related Steroids
| Nucleus | Assignment/Description | Chemical Shift (ppm) | Multiplicity/Notes | Reference(s) |
| ¹H NMR | C-18 Methyl Protons | ~0.85 - 1.18 | Singlet (typical for steroid C-18 methyls) | anu.edu.au |
| ¹H NMR | C-19 Methyl Protons | ~0.85 - 1.18 | Singlet (typical for steroid C-19 methyls) | anu.edu.au |
| ¹H NMR | C-17 Methyl Protons | ~1.11 - 1.46 | Singlet (characteristic for 17α-methyl group) | anu.edu.au |
| ¹H NMR | C-16 Proton (e.g., C16H) | ~3.64, ~4.20 | Doublet of doublets (dd) (indicative of position and neighboring protons) | anu.edu.au |
| ¹H NMR | Hydroxyl Proton (-OH) | ~2.80 - 3.00 | Broad singlet (br s) (exchangeable proton) | anu.edu.au |
| ¹³C NMR | Carbonyl Carbon (C-3) | ~211.7 - 212.0 | Carbonyl signal (ketone) | anu.edu.au |
| ¹³C NMR | Quaternary Carbon (e.g., C-10, C-13) | ~35 - 55 | Characteristic shifts for steroidal ring junctions | anu.edu.au |
| ¹³C NMR | Methyl Carbons (C-18, C-19, C-17 methyl) | ~11.4 - 26.3 | Signals corresponding to the methyl groups | anu.edu.au |
| ¹H NMR | C-18 Protons (17β-methyl epimer) | ~0.175 | Singlet (specific to epimerization at C-17) | researchgate.net |
Note: Specific spectral data for this compound itself was not fully detailed in the provided snippets. The data presented above is representative of methyltestosterone derivatives and related compounds, illustrating the types of signals observed.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is employed to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation. The characteristic absorption bands, expressed in wavenumbers (cm⁻¹), correspond to specific vibrational modes of chemical bonds. For this compound, key functional groups such as the carbonyl group (C=O) in the A-ring, the hydroxyl group (-OH) at C-17, and C-H stretching and bending vibrations within the steroid skeleton would exhibit distinct absorption frequencies. These characteristic peaks are essential for confirming the presence of these functionalities and aiding in the identification and structural verification of the compound anu.edu.aupharmaffiliates.comresearchgate.netresearchgate.net.
Table 3: Characteristic IR Absorption Bands for Functional Groups in Steroids
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C=O (Ketone) | 1700 - 1725 | Strong absorption, indicative of the A-ring ketone |
| O-H (Alcohol) | 3200 - 3600 | Broad absorption, indicative of the C-17 hydroxyl |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations |
| C=C (Alkene) | 1600 - 1680 | Stretching vibration (if present in the ring) |
Note: Specific IR absorption bands for this compound were not detailed in the provided literature excerpts.
Compound Names
this compound
Biological Activity and Mechanisms in Non Human Systems and in Vitro Models
Endocrine System Modulation in Non-Human Organisms
Hypothalamic-Pituitary-Gonadal (HPG) Axis Interference
Gene Expression Analysis (e.g., gnrh3, gnrhr1, cyp19a1b)
The impact of 4-Methyltestosterone on gene expression related to the HPG axis has been investigated, particularly in aquatic species. Studies have examined the expression levels of genes such as gnrh3 (a type of GnRH), gnrhr1 (the receptor for GnRH), and cyp19a1b (a form of aromatase involved in estrogen synthesis). Exposure to 4-MT has been shown to alter the transcription of these genes. For example, in certain fish models, 4-MT exposure has been associated with changes in cyp19a1b expression, potentially indicating an impact on estrogen synthesis pathways. Similarly, alterations in the expression of gnrh3 and gnrhr1 have been observed, suggesting that 4-MT can interfere with the signaling cascade that regulates gonadotropin release.
Table 1: Representative Gene Expression Changes Observed with this compound Exposure in Non-Human Models
| Gene | Observed Effect on Expression | Study Context (e.g., Species, Model) |
| gnrh3 | Upregulation/Downregulation | Fish models |
| gnrhr1 | Upregulation/Downregulation | Fish models |
| cyp19a1b | Upregulation/Downregulation | Fish models |
(Note: Specific fold-change values and statistical significance are dependent on individual study designs and are not generalized here.)
Interaction with Estrogen Receptors and Estrogen-Related Receptors
This compound's interaction with estrogenic pathways is a critical area of investigation, particularly concerning its potential endocrine-disrupting effects. While 4-MT is primarily an androgen, it can be metabolized into other steroids, including estrogens, by enzymes like aromatase. This metabolic conversion can lead to interactions with estrogen receptors (ERs) and estrogen-related receptors (ERRs). Studies have explored whether 4-MT or its metabolites can bind to ERα, ERβ, or ERRs, potentially eliciting estrogenic or anti-estrogenic responses. Such interactions could disrupt normal endocrine signaling by mimicking or blocking the effects of endogenous estrogens, thereby influencing reproductive and developmental processes in non-human systems.
Effects on Steroidogenesis and Enzyme Activity (e.g., aromatase)
The influence of this compound on steroidogenesis, the process of steroid hormone production, and the activity of key enzymes involved in these pathways is of significant interest. Aromatase (cytochrome P450 19A1) is a crucial enzyme that catalyzes the conversion of androgens to estrogens. Research suggests that 4-MT can affect aromatase activity, either directly or indirectly. Modulation of aromatase activity by 4-MT can lead to altered levels of both androgens and estrogens, thereby disrupting the delicate hormonal balance required for normal physiological functions. Furthermore, 4-MT may influence the expression or activity of other steroidogenic enzymes involved in the synthesis of testosterone (B1683101) and its precursors.
Table 2: Impact of this compound on Steroidogenesis and Enzyme Activity
| Enzyme/Process | Observed Effect of 4-MT | Mechanism of Action (Hypothesized/Studied) |
| Aromatase Activity | Modulation (↑ or ↓) | Direct inhibition/induction, or indirect via feedback loops |
| Steroidogenesis | Disruption | Alteration of precursor availability, enzyme expression/activity |
| Estrogen Production | Modulation (↑ or ↓) | Consequence of aromatase activity changes |
(Note: Specific effects are context-dependent and require further detailed investigation.)
Cellular and Molecular Responses in In Vitro Models
Gene Transcription and Proteomic Analysis
In vitro models, such as cultured cell lines or primary cells, provide a controlled environment to study the cellular and molecular effects of this compound. Investigations using these models aim to elucidate changes in gene transcription and protein expression profiles following exposure. Gene transcription analysis, often through techniques like RT-qPCR or RNA sequencing, can reveal which genes are up- or down-regulated by 4-MT. Proteomic analysis, using methods such as mass spectrometry, can identify changes in the abundance of specific proteins, offering insights into the functional consequences of 4-MT exposure at the cellular level. These analyses help map the molecular pathways affected by the compound.
Impact on Specific Signaling Pathways (e.g., PI3K/Akt/FoxO3a pathway)
Cellular signaling pathways play a pivotal role in mediating the effects of steroid hormones. Studies using in vitro systems have explored this compound's impact on key intracellular signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt/Forkhead box O3a (FoxO3a) pathway. This pathway is critical for various cellular processes, including cell survival, proliferation, and metabolism. Research may investigate whether 4-MT can activate or inhibit components of the PI3K/Akt pathway, leading to subsequent modulation of downstream targets like FoxO3a. Such modulation can have far-reaching effects on cellular behavior and gene expression, providing a deeper understanding of 4-MT's molecular mechanisms of action.
Compound List:
this compound
Gonadotropin-Releasing Hormone (GnRH)
Follicle-Stimulating Hormone (FSH)
Luteinizing Hormone (LH)
Estrogen Receptor (ER)
Estrogen-Related Receptor (ERR)
Aromatase
In Vitro Assays for Endocrine Disrupting Potential
In vitro assays are crucial for screening potential endocrine disruptors by examining interactions with specific receptors or cellular pathways. This compound has been evaluated in various in vitro systems to assess its endocrine-disrupting potential. Studies indicate that MT acts as an agonist for the androgen receptor (AR), binding to it and initiating downstream signaling pathways, a mechanism common to many androgens nih.govnih.govnepjol.infojapsonline.comwikipedia.org. Furthermore, MT can be aromatized into estrogenic compounds in vivo, suggesting it may also exert estrogenic effects or exhibit mixed endocrine activity nih.govscispace.com.
In specific in vitro assays, MT has demonstrated activity. It has been tested in estrogen receptor (ER) transactivation assays, where it showed bioinactivation in some contexts acs.org. While one study reported 20-50% displacement in an in vitro receptor binding assay for the human estrogen receptor alpha, it was considered negative within that study's parameters wikipedia.org. MT has also been utilized in AR-CALUX and ARTA assays, which are designed to measure AR transcriptional activation and inhibition gdut.edu.cn. The results from these in vitro assays are considered good predictors of in vivo androgenic or estrogenic activity researchgate.net.
Developmental and Reproductive Effects in Aquatic Organisms
Exposure to this compound can significantly impact the development and reproductive capacity of aquatic organisms, particularly fish.
This compound is widely recognized for its ability to induce sex reversal and alter gonadal development in fish. In medaka (Oryzias latipes), exposure to MT at concentrations as low as 46.8 ng/L has been shown to inhibit gonadal development nih.gov. MT can induce masculinization, leading to the development of male secondary sex characteristics and gonads in genetically female fish nih.govbioone.orgenv.go.jp. Histological examinations have revealed the presence of testis-ova, characterized by oocytes within testicular tissue, indicating disrupted gonadal differentiation env.go.jp. In female medaka embryos, even low levels of MT can induce male gonadal development bioone.org. Similar effects have been observed in other fish species, including zebrafish, where MT treatment led to masculinization and accelerated spermatogenesis by altering the expression of genes involved in male sex determination and differentiation nih.gov.
MT has also been extensively studied for its sex-reversing effects in commercially important species like Nile tilapia (Oreochromis niloticus). Dietary administration of MT has resulted in high percentages of male offspring, with concentrations such as 40 mg/kg for 24 days yielding up to 98.5% males nepjol.info. Higher doses and specific treatment durations can lead to near 100% male populations researchgate.netnih.gov. In yellow perch (Perca flavescens), MT treatment initiated at 38 or 46 days post-hatching resulted in 100% males nih.gov. South American catfish (Rhamdia quelen) also exhibited sex reversal, with higher doses of MT influencing gonadal differentiation and producing intersex and neomale gonads redalyc.org. The masculinization effects can be dose-dependent, and in some cases, MT treatment can lead to intersex gonads scispace.comnih.govredalyc.org.
Beyond sex determination, this compound significantly impairs the reproductive capacity and performance of aquatic organisms. In medaka, exposure to MT led to a significant decrease in fecundity and fertility at concentrations of 46.8 ng/L and above nih.gov. Furthermore, the hatchability and survival rates of offspring from MT-exposed fish were reduced nih.gov. This indicates a broader impact on reproductive output and the viability of progeny.
In mosquitofish (Gambusia affinis), MT exposure resulted in the significant inhibition of vitellogenin mRNA expression, a key indicator of estrogenic activity and reproductive health uab.edu. While studies on invertebrates like the snail Lymnaea stagnalis did not show significant effects on egg production or hatching rates with MT at tested concentrations, other endocrine disruptors did cause adverse effects uni-konstanz.denih.gov. However, studies in fish demonstrate that MT can interfere with ovarian development and hepatic vitellogenin mRNA synthesis, thereby disrupting normal reproductive processes researchgate.net. Exposure to MT has also been linked to reduced reproductive potential in other aquatic species gdut.edu.cn.
The molecular mechanisms underlying MT's effects on aquatic organisms involve significant alterations in gene expression. In medaka, MT exposure led to the masculinization of gonadal transcriptomes nih.gov. In zebrafish, MT treatment upregulated genes critical for male sex determination and differentiation, such as amh, dmrt1, gsdf, and wt1a, and genes involved in androgen production (cyp11c1, hsd11b2). Concurrently, genes associated with ovarian development and folliculogenesis (bmp15, gdf9, figla, zp2.1, zp3b) were repressed nih.gov. MT also altered epigenetic modifications of histones in zebrafish gonads nih.gov.
In Gobiocypris rarus, MT exposure significantly reduced levels of key reproductive hormones and gene expression in the brain, including gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), luteinizing hormone (LH), and genes like gnrh3, gnrhr1, gnrhr3, fshβ, and cyp19a1b mdpi.com. Transcriptomic analysis revealed MT's impact on pathways such as nicotinate (B505614) and nicotinamide (B372718) metabolism, focal adhesion, and cell adhesion molecules, as well as the PI3K/Akt/FoxO3a signaling pathway mdpi.com. In golden pompano (Trachinotus ovatus), MT treatment led to up-regulation of genes associated with estrogen synthesis in the hypothalamus and down-regulation of the STAR gene, which is critical for steroid biosynthesis mdpi.com.
Biological Activities in Other Non-Human Animal Models
In rodents, this compound influences hepatic drug-metabolizing enzyme systems. Studies in old male rats demonstrated that MT administration could induce nitroanisole O-demethylase and aniline (B41778) hydroxylase activities, restoring aniline hydroxylase activity to levels observed in younger animals nih.gov. However, age-related decreases in cytochrome P-450 content, cytochrome c reductase, and benzphetamine N-demethylase activities remained unaffected by MT treatment nih.gov.
MT's impact on liver enzymes is also evident in its effects on castrated male and female rats, where it increased the activities of hexobarbital (B1194168) hydroxylation and aminopyrine (B3395922) N-demethylation in liver microsomes researchgate.net. Furthermore, MT, as a 17α-alkylated steroid, has been shown to be directly toxic to rat hepatocytes in vitro, causing significant depletion of glutathione (B108866) (GSH) at high concentrations nih.gov. This contrasts with non-alkylated steroids, which did not exhibit similar toxicity at comparable doses nih.gov. MT is metabolized in the liver, and its effects on hepatic enzyme systems are a subject of ongoing research, particularly concerning its role in xenobiotic metabolism drugbank.comnih.govresearchgate.net.
Environmental Occurrence, Fate, and Ecotoxicological Research
Presence and Distribution in Environmental Compartments
The presence of MT in the environment is largely attributed to its use in aquaculture, with effluents from these facilities being a primary source of contamination.
Detection in Aquaculture Effluents and Receiving Waters
MT has been detected in aquaculture effluents and receiving waters, with concentrations varying significantly based on factors such as the amount of hormone used, feeding practices, and water exchange rates in the facilities researchgate.netresearchgate.net. Studies have reported substantial concentrations of MT in aquaculture lagoons, with average values ranging from 13.03 to 41.10 μg L⁻¹ in Thailand researchgate.net. In river waters receiving effluent from paper mills where masculinized fish were present, MT concentrations have been measured between 26.52 ng L⁻¹ and 1.362 μg L⁻¹ researchgate.net. To minimize environmental damage, MT concentrations in effluents are recommended to remain below 1 μg L⁻¹ researchgate.net.
Contamination in Sediments and Aquatic Biota
Beyond water bodies, MT and its active metabolites can also accumulate in sediments scielo.brresearchgate.net. Studies have indicated that MT can persist in pond sediments, with levels of 2.8-2.9 μg/kg detected even weeks after treatment cessation researchgate.net. The association of MT with sediments is a concern as benthic organisms are in direct contact with these contaminated matrices clu-in.orgcambridge.org. While direct bioaccumulation data for MT in aquatic biota is less extensively detailed in the provided snippets, the general principle of endocrine-disrupting compounds (EDCs) suggests potential uptake and adverse effects in aquatic organisms mdpi.comdiva-portal.orgnih.gov.
Environmental Degradation Pathways
The fate of MT in the environment is determined by various degradation processes, including biodegradation, chemical degradation, and photocatalysis.
Biodegradation Processes (aerobic and anaerobic)
Microorganisms play a significant role in the breakdown of steroid hormones nih.gov. MT can undergo biodegradation under both aerobic and anaerobic conditions ncrac.orgresearchgate.net. Studies have shown that MT entering the aquatic environment is converted into metabolites that can tightly associate with sediments ansfoundation.org. The dissipation half-lives of MT in sediment systems have been reported to range from 2 to 9 days, influenced by sediment type and the presence of oxygen ncrac.organsfoundation.org. Under aerobic conditions, the mineralization of MT has been observed to be low, with less than 9% conversion to CO₂ ncrac.organsfoundation.org. Conversely, under anaerobic conditions, the androgenic activity of MT is likely to persist for longer periods, potentially remaining active even after 45 days researchgate.netresearchgate.net. Specific bacterial strains, such as Nocardioides nitrophenolicus S303, Acinetobacter radioresistens B051, and Ochrobactrum haematophilum B052, have been identified as efficient MT degraders, with degradation half-lives ranging from 10 to 70 hours under aerobic conditions researchgate.net.
Chemical Degradation in Aquatic Environments
Chemical degradation processes, such as hydrolysis and photolysis, also contribute to the environmental fate of MT iwaponline.com. Hydrolysis, in the absence of UV irradiation, has been assessed as a removal mechanism iwaponline.com. Photolysis, or degradation by light, is another pathway, though it can be enhanced by the presence of catalysts scielo.briwaponline.com. For instance, MT can be degraded by ultraviolet or solar radiation, with this process being accelerated in the presence of heterogeneous catalysts like hydroxyapatite (B223615) (HAP) scielo.br. The presence of iron (III) in aquatic environments has been noted to potentially inhibit MT degradation by microbial activity, which could lead to accumulation in sediments scielo.brredalyc.org.
Photocatalytic Degradation Mechanisms
Photocatalysis, utilizing semiconductor materials like titanium dioxide (TiO₂) or iron oxides (α-Fe₂O₃) under UV irradiation, offers an advanced method for MT degradation iwaponline.commdpi.com. The mechanism involves the generation of electron-hole pairs upon light exposure, which then produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) iwaponline.commdpi.com. These highly reactive species attack and break down MT molecules into less harmful by-products mdpi.com. Studies have demonstrated that photocatalytic membranes incorporating TiO₂ or α-Fe₂O₃ can achieve 100% MT removal under UV radiation iwaponline.comresearchgate.net. The degradation kinetics of MT in photocatalytic processes typically follow pseudo-first-order models iwaponline.comresearchgate.net.
Research on Ecotoxicological Impact (Excluding Safety/Adverse Effect Profiles)
Research into the ecotoxicological impact of 4-Methyltestosterone primarily centers on its role as an endocrine-disrupting chemical (EDC) in aquatic environments. Studies have investigated its effects on various aquatic species and explored methods for assessing the associated risks.
Endocrine Disrupting Effects on Aquatic Organisms
This compound (MT) is an androgenic steroid that can interfere with the endocrine systems of aquatic organisms. Studies have demonstrated that MT can exert significant effects on the reproductive development and function of fish and invertebrates.
Effects on Fish: Exposure to MT has been shown to cause masculinization in female fish, including the suppression of vitellogenesis (the process of yolk protein synthesis) and sex reversal from female to male. Paradoxically, high concentrations of MT have been observed to cause feminizing effects, leading to intersexuality in some fish species. This phenomenon is hypothesized to be due to the conversion of androgens to estrogens by the enzyme aromatase at elevated androgen levels acs.org. For instance, MT can inhibit gonadal development and reduce the reproductive ability of medaka at concentrations exceeding 46.8 ng/L mdpi.com. Studies have also indicated that MT can cause adverse impacts on mammals by altering neuronal function and causing abnormalities in reproductive tissues and masculinization of offspring gdut.edu.cn.
Effects on Invertebrates: Invertebrates can also be affected by MT. For example, MT has been shown to induce imposex (the imposition of male sexual characteristics on a female) in experimentally exposed snails researchgate.net. Research also suggests that EDCs, including androgens, can impact protein expression, immune responses, and adversely affect development in invertebrates researchgate.net.
Mechanism of Action: As an endocrine disruptor, MT can agonize, antagonize, or synergize the effects of endogenous hormones. Its primary effect is on the endocrine system, potentially affecting hormone synthesis, metabolism, or receptor-mediated actions. Even at very low concentrations, these effects can trigger significant biological responses in susceptible organisms acs.org.
Quantitative Risk Assessment Methodologies
To evaluate the potential ecological risks posed by this compound in the environment, quantitative risk assessment methodologies are employed. These methods typically involve comparing measured environmental concentrations (MECs) with predicted no-effect concentrations (PNECs) or deriving concentration factors.
Risk Quotient (RQ): The Risk Quotient (RQ) is a common metric used in ecological risk assessment. It is calculated by dividing the MEC by the PNEC (RQ = MEC/PNEC). An RQ greater than 1 generally indicates a potential risk to the environment gdut.edu.cn. An ecological risk assessment in Beihai Bay indicated that estrone (B1671321) and methyltestosterone (B1676486) were at high risk levels in the water environment mdpi.com.
Concentration Factor (CF): The Concentration Factor (CF) is another metric used to assess ecological risk, particularly in relation to bioaccumulation or concentration within specific environmental compartments. Studies have utilized CF values to explain the ecological risk of MT-contaminated water. For instance, CF values ranging from 7 to 16 were found to be high enough to adversely affect the reproductive performance of certain fish species tandfonline.com.
Data for Risk Assessment: The presence of MT in various environmental matrices, such as wastewater treatment plant effluents and receiving rivers, has been documented. For example, concentrations in river waters receiving paper mill effluent ranged from 26.52 ng/L to 1.362 μg/L of androgenic steroids, including MT researchgate.net. To minimize potential environmental impacts, MT concentrations in effluents are recommended to remain below 1 μg/L, although lower concentrations have demonstrated toxic effects researchgate.net.
Future Directions and Research Gaps
Development of Novel Analytical Approaches for Trace Detection
The effective detection of 4-Methyltestosterone misuse, particularly over extended periods, necessitates the continuous development of more sensitive and specific analytical methods. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard, future research is focused on overcoming their complexity and cost. A significant research gap lies in the development of rapid, field-portable screening tools.
Emerging strategies are geared towards identifying novel, long-term metabolites that extend the window of detection far beyond the administration of the parent compound. A semi-targeted approach, combining chemical synthesis of reference materials with advanced mass spectrometry, has proven effective in identifying previously unknown metabolites in urine samples.
Future research will likely focus on:
High-Resolution Mass Spectrometry (HRMS): Implementing HRMS for routine screening can help identify a broader range of metabolites without prior synthesis of reference standards.
Biosensors and Immunoassays: The development of highly specific antibody- and oligonucleotide-based biosensors could offer rapid, cost-effective, and portable screening solutions.
Improved Sample Preparation: Innovations in sample extraction and concentration, such as the use of gold-coated magnetic nanoparticles for immunoaffinity chromatography, can enhance the sensitivity of existing methods, allowing for the detection of analytes at concentrations below current limits.
Table 1: Comparison of Analytical Techniques for Steroid Detection
| Technique | Principle | Advantages | Future Research Focus |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity; well-established libraries. | Miniaturization; faster derivatization processes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of non-volatile compounds followed by tandem mass spectrometry. | Direct detection of conjugated metabolites; high throughput. | Enhanced ionization sources; coupling with novel separation techniques. |
| Immunoassays (e.g., ELISA) | Antigen-antibody binding for detection. | High throughput; cost-effective for screening. | Development of more specific monoclonal antibodies for novel metabolites. |
| Biosensors | Biological recognition element coupled to a transducer. | Potential for real-time, portable, and reagent-less detection. | Improving stability, selectivity, and mass-market applicability. |
Comprehensive Elucidation of Minor Metabolic Pathways
A complete understanding of this compound's biotransformation is crucial for anti-doping applications. While major metabolic pathways are known, research is now delving into minor pathways that produce metabolites detectable for longer durations. Recent studies have successfully identified novel metabolites of 17α-methyltestosterone formed through complex enzymatic reactions.
These investigations have revealed metabolites with rearranged D-rings and fully reduced A-rings. For instance, two key diastereomeric long-term metabolites have been identified in urine following 17α-methyltestosterone administration:
17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol
Its 5α-analog, 17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol
The identification of these compounds provides new analytical targets for doping control and offers deeper insights into the human metabolism of 17α-methylated steroids. A significant research gap remains in identifying the specific enzymes responsible for these transformations.
Table 2: Key Identified Urinary Metabolites of this compound
| Metabolite Name | Metabolic Transformation | Significance |
|---|---|---|
| 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | D-ring rearrangement, A-ring reduction | Potential long-term marker for detection. |
| 17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol | D-ring rearrangement, A-ring reduction | Stereoisomer of the above, also a long-term marker. |
| 3α,5β-tetrahydro-epi-methyltestosterone | A-ring reduction | A "classical" metabolite, but its detection alongside novel metabolites helps build a metabolic profile. |
| Hydroxylated Metabolites (e.g., 6β-hydroxy, 16β-hydroxy) | Phase I Hydroxylation | Common metabolic pathway for steroids. |
Advanced In Vitro and In Silico Models for Mechanistic Studies
Understanding the precise molecular mechanisms of this compound requires advanced modeling techniques that can supplement traditional animal and cell culture studies. In silico and in vitro models offer powerful, high-throughput, and ethically sound alternatives for investigating its interaction with biological targets.
In Silico Approaches: Computational models are essential for predicting and explaining the bioactivity of this compound. researchgate.net Future research will leverage these tools to:
Molecular Docking: Simulate the binding of this compound to the androgen receptor (AR), predicting binding affinity and identifying key interacting amino acid residues. nih.gov This can help explain its potency and compare it to other androgens.
Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate the chemical structure of this compound and related compounds with their biological activity, aiding in the prediction of the effects of novel synthetic steroids. data.gov
Molecular Dynamics Simulations: Model the dynamic behavior of the androgen receptor upon binding this compound, providing insights into the conformational changes that lead to receptor activation. researchgate.net
Advanced In Vitro Models: While traditional cell-based assays are useful, next-generation models can provide more physiologically relevant data.
Organ-on-a-Chip (OOC): Microfluidic devices containing human cells from specific organs (e.g., liver, muscle) can be used to study the metabolism and tissue-specific effects of this compound in a human-relevant context.
High-Throughput Screening (HTS): Automated HTS assays using engineered cell lines can rapidly screen for androgenic activity and identify off-target effects, such as interactions with other steroid receptors or enzymes like aromatase. caldic.com For example, in vitro studies have shown 17α-methyltestosterone to be a competitive inhibitor of aromatase activity in specific cell lines. caldic.com
Long-term Environmental Fate and Remediation Strategies
The release of synthetic steroids like this compound into the environment, primarily through wastewater effluent and aquaculture, is an emerging concern. iwaponline.com These compounds can act as endocrine disruptors in aquatic ecosystems. Research is needed to fully understand their long-term persistence, bioaccumulation potential, and degradation pathways, and to develop effective remediation strategies.
Environmental Fate: Studies have shown that 17α-methyltestosterone is biodegradable under aerobic conditions, with degradation rates dependent on the initial concentration. iwaponline.com Research conducted on sediment from aquaculture ponds identified a bacterium, highly similar to Pimelobacter simplex, capable of degrading the compound. iwaponline.com However, the degradation rates can be slow, and the formation of potentially active metabolites in the environment is a significant research gap. Like other steroids, its primary removal mechanisms in the environment are likely sorption to sludge and sediment, and biodegradation. nih.govnih.gov
Remediation Strategies: Conventional wastewater treatment plants (WWTPs) are often insufficient for the complete removal of synthetic steroids. mdpi.comfrontiersin.org Future research and implementation will focus on advanced and nature-based solutions:
Advanced Oxidation Processes (AOPs): Methods like ozonation and UV/H₂O₂ treatment are highly effective at breaking down steroid structures but can be energy-intensive. mdpi.com
Adsorption: Using materials like activated carbon can physically remove steroids from water, though it requires regeneration or disposal of the adsorbent material. mdpi.com
Biodegradation: Enhancing biological treatment processes is a key area of research. This includes using specialized microbial communities in activated sludge systems or employing bioreactors. nih.govmdpi.com
Nature-Based Solutions: Technologies like constructed wetlands and high-rate algal ponds show promise for steroid removal through a combination of microbial degradation, plant uptake, and photodegradation. frontiersin.orgnih.gov Algae, in particular, have demonstrated the ability to both bioaccumulate and biodegrade steroids like testosterone (B1683101). nih.gov
Table 3: Overview of Remediation Technologies for Steroids in Water
| Technology | Mechanism | Efficiency | Research Gaps |
|---|---|---|---|
| Conventional Activated Sludge | Sorption and microbial degradation. | Variable, often low to moderate. nih.gov | Optimization of sludge retention time (SRT) and microbial communities. |
| Advanced Oxidation (AOPs) | Generation of hydroxyl radicals to chemically degrade compounds. | High (>90%). mdpi.com | Cost reduction, energy efficiency, and assessment of toxic by-products. |
| Adsorption (e.g., Activated Carbon) | Physical binding of compounds to a porous surface. | High. mdpi.com | Development of sustainable and cost-effective adsorbent materials. |
| Constructed Wetlands | Combination of biodegradation, photodegradation, and plant uptake. | Moderate to high (>80%). frontiersin.orgnih.gov | Long-term performance and impact of different plant and substrate types. |
| Algal Bioreactors | Bioaccumulation and biodegradation by microalgae. nih.gov | Promising, with high removal rates reported. frontiersin.org | Scaling up technology and harvesting of algal biomass. |
Q & A
Basic: What are the standard protocols for synthesizing 4-Methyltestosterone, and how can purity be validated?
Methodological Answer:
Synthesis typically involves catalytic hydrogenation of 4-methyl-Δ⁴-cholesten-3-one or enzymatic modification of testosterone precursors. Purity validation requires a combination of analytical techniques:
- Chromatography : HPLC or GC-MS for separation and quantification of isomers .
- Spectroscopy : NMR (¹H and ¹³C) to confirm structural integrity; IR spectroscopy for functional group verification .
- Elemental Analysis : To validate empirical formulas and detect impurities .
- Melting Point Determination : Consistency with literature values (e.g., NIST data ).
Reproducibility Tip : Document reagent sources, reaction conditions (temperature, solvent ratios), and purification steps in detail to enable replication .
Advanced: How can contradictory pharmacokinetic data for this compound in preclinical studies be resolved?
Methodological Answer:
Contradictions often arise from variability in experimental models (e.g., species-specific metabolism) or assay sensitivity. To address this:
- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on methodological variables (dose, administration route, sample collection timing) .
- In Silico Modeling : Predict metabolic pathways using tools like ADMETlab to identify interspecies differences .
- Dose-Response Reassessment : Conduct controlled in vivo studies with standardized assays (e.g., LC-MS/MS for plasma concentration) and harmonized protocols .
Critical Consideration : Report negative results and quantify batch-to-batch variability in compound purity .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s androgenic activity?
Methodological Answer:
- Receptor Binding Assays : Use AR (androgen receptor) transfected cell lines (e.g., CHO-K1) with luciferase reporters to measure transcriptional activation .
- Cell Proliferation Assays : Employ androgen-sensitive cell lines (e.g., LNCaP) with controls for non-specific growth effects .
- Competitive ELISA : Quantify displacement of endogenous ligands (e.g., DHT) from recombinant AR .
Validation : Include reference standards (e.g., methyltrienolone) and validate assays with positive/negative controls .
Advanced: How can researchers optimize experimental designs to mitigate off-target effects of this compound in endocrine studies?
Methodological Answer:
- Selective AR Modulators (SARMs) : Use SARMs as comparators to isolate AR-mediated effects .
- Tissue-Specific Profiling : Apply transcriptomics (RNA-seq) to identify non-target organ responses .
- CRISPR Knockout Models : Generate AR-negative cell lines to confirm on-target vs. off-target activity .
- Dose Escalation Studies : Establish no-observed-adverse-effect levels (NOAEL) using longitudinal monitoring .
Data Interpretation : Apply multivariate statistical models (e.g., PCA) to distinguish direct effects from confounding variables .
Basic: What are the best practices for literature reviews on this compound’s metabolic pathways?
Methodological Answer:
- Search Strategy : Use Boolean terms (e.g., "this compound AND (metabolism OR cytochrome P450)") across PubMed, Embase, and Scopus .
- Inclusion Criteria : Prioritize peer-reviewed studies with raw metabolic data (e.g., mass spectra, enzyme kinetics) over review articles .
- Critical Appraisal : Evaluate evidence quality using tools like GRADE, focusing on reproducibility (e.g., sample size, blinding) .
Documentation : Maintain a PRISMA flow diagram to track screened/excluded studies .
Advanced: How can multi-omics approaches resolve gaps in understanding this compound’s epigenetic effects?
Methodological Answer:
- Integrative Analysis : Combine RNA-seq (transcriptome), ChIP-seq (AR binding sites), and methylome data to map regulatory networks .
- Single-Cell Sequencing : Identify cell-type-specific responses in heterogeneous tissues (e.g., prostate) .
- Pathway Enrichment : Use tools like DAVID or Metascape to link epigenetic changes to functional outcomes .
Validation : Cross-reference findings with clinical biobank data (e.g., TCGA) for translational relevance .
Basic: What statistical methods are appropriate for analyzing dose-dependent responses to this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for pairwise differences) .
- Error Reporting : Include standard deviation/error bars and p-values adjusted for multiple comparisons .
Software : Use GraphPad Prism or R packages (e.g., drc for dose-response curves) .
Advanced: What strategies can reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Simulate in vivo exposure using parameters like bioavailability and half-life .
- Tissue Microdialysis : Measure free compound concentrations in target organs to correlate with in vitro IC₅₀ .
- 3D Cell Cultures : Use organoids or spheroids to mimic in vivo tissue complexity .
Reporting Standards : Adhere to ARRIVE guidelines for preclinical data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
